SgTAM Inhibitory Potency: 4-Methoxy Substitution Confers 3.9-Fold IC₅₀ Advantage Over 4-Fluoro Analog
In a direct head-to-head study of mechanism-based inhibitors of tyrosine aminomutase (SgTAM, EC 5.4.3.6) reported by Montavon et al. (2008), (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate achieved an IC₅₀ of 3 µM, making it 1.9-fold more potent than the unsubstituted phenyl analog (IC₅₀ = 5.8 µM) and 3.9-fold more potent than the 4-fluorophenyl analog (IC₅₀ = 11.6 µM) . All measurements were conducted under identical assay conditions and reported in the same BRENDA reference entry (691277).
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) against tyrosine 2,3-aminomutase (SgTAM, EC 5.4.3.6) |
|---|---|
| Target Compound Data | IC₅₀ = 3 µM [(2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate] |
| Comparator Or Baseline | (2S,3R)-3-phenyloxirane-2-carboxylate: IC₅₀ = 5.8 µM; (2S,3R)-3-(4-fluorophenyl)oxirane-2-carboxylate: IC₅₀ = 11.6 µM; (3R)-3-ammonio-2,2-difluoro-3-(4-methoxyphenyl)propanoate: IC₅₀ = 5.3 µM |
| Quantified Difference | 1.9-fold more potent vs. unsubstituted phenyl analog; 3.9-fold more potent vs. 4-fluoro analog; 1.8-fold more potent vs. difluoro-amino acid analog |
| Conditions | Tyrosine aminomutase SgTAM inhibition assay; reference 691277 (Montavon, T.J. et al., Bioorg. Med. Chem. Lett. 2008, 18, 3099–3102) |
Why This Matters
The 3-fold-plus potency gap between the 4-methoxy and 4-fluoro congeners means that selecting the 4-fluoro analog for an SgTAM-targeting probe would require approximately 4× higher compound loading to achieve equivalent target engagement, directly affecting assay cost and off-target risk.
- [1] BRENDA Enzyme Database. IC₅₀ Search Result for EC 5.4.3.6: (2S,3R)-3-(4-methoxyphenyl)oxirane-2-carboxylate, IC₅₀ = 3 µM; (2S,3R)-3-phenyloxirane-2-carboxylate, IC₅₀ = 5.8 µM; (2S,3R)-3-(4-fluorophenyl)oxirane-2-carboxylate, IC₅₀ = 11.6 µM. Reference 691277: Montavon, T.J.; Christianson, C.V.; Festin, G.M.; Shen, B.; Bruner, S.D. Bioorg. Med. Chem. Lett. 2008, 18, 3099–3102. View Source
